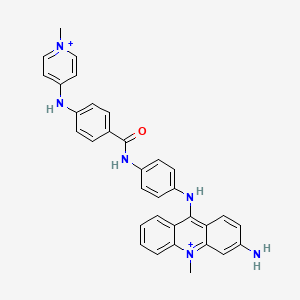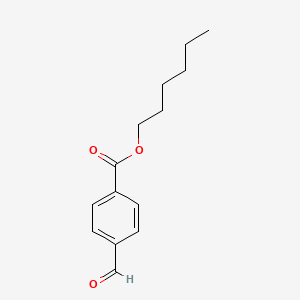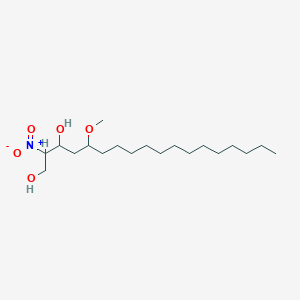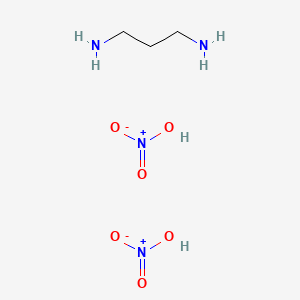
Nitric acid;propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitric acid;propane-1,3-diamine is a compound that combines the properties of nitric acid and propane-1,3-diamineIt is a colorless liquid with a fishy odor, soluble in water and many polar organic solvents . Nitric acid is a highly corrosive mineral acid with the formula HNO₃. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propane-1,3-diamine typically involves the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . This process can be carried out under various conditions, including the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of propane-1,3-diamine often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistent quality and high yield. The process may include purification steps such as distillation and crystallization to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: Propane-1,3-diamine can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert nitriles or other functional groups into amines.
Substitution: The amine groups in propane-1,3-diamine can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propane-1,3-diamine can yield nitriles, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Propane-1,3-diamine and its derivatives have numerous applications in scientific research, including:
Chemistry: Used as building blocks in the synthesis of heterocycles and coordination complexes.
Biology: Investigated for their potential roles in biological systems and as intermediates in the synthesis of biologically active compounds.
Medicine: Explored for their potential therapeutic applications, including as precursors to pharmaceutical agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propane-1,3-diamine involves its interaction with various molecular targets and pathways. As a diamine, it can form coordination complexes with metal ions, influencing their reactivity and stability. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diaminopropane: An isomer of propane-1,3-diamine with similar properties but different reactivity due to the position of the amine groups.
Ethylenediamine: A simpler diamine with two carbon atoms between the amine groups, used in similar applications but with distinct chemical behavior.
Putrescine: A naturally occurring diamine with four carbon atoms, involved in biological processes such as cell growth and differentiation.
Uniqueness
Propane-1,3-diamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form diverse derivatives. Its ability to form stable coordination complexes and its solubility in various solvents make it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
111452-24-5 |
|---|---|
Formule moléculaire |
C3H12N4O6 |
Poids moléculaire |
200.15 g/mol |
Nom IUPAC |
nitric acid;propane-1,3-diamine |
InChI |
InChI=1S/C3H10N2.2HNO3/c4-2-1-3-5;2*2-1(3)4/h1-5H2;2*(H,2,3,4) |
Clé InChI |
AXNCPPCNNYYOOL-UHFFFAOYSA-N |
SMILES canonique |
C(CN)CN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


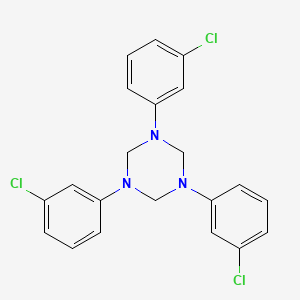
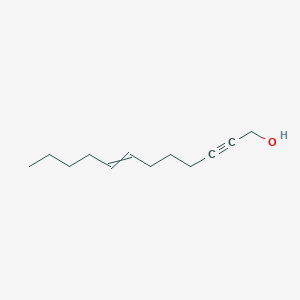
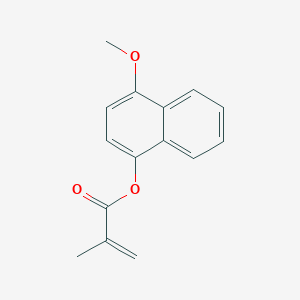
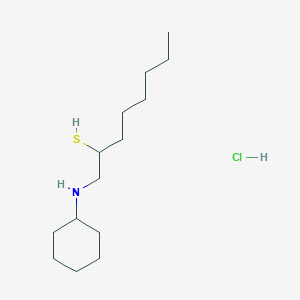
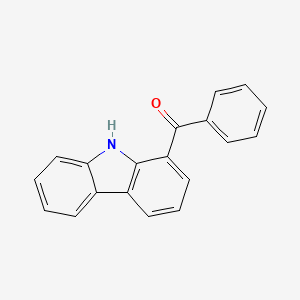
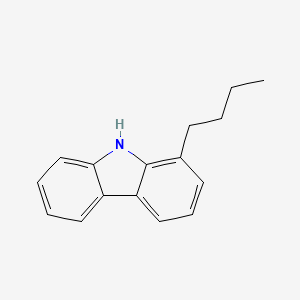

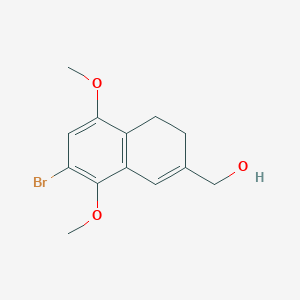
![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)
